
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process starts with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
科学的研究の応用
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals
作用機序
The mechanism of action of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-chloro-1H-indole
- 3-Isopropyl-6-methyl-1H-indole
- 5-Chloro-3-isopropyl-1H-indole
Uniqueness
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure can lead to distinct chemical and biological properties compared to other indole derivatives .
特性
分子式 |
C12H13BrClN |
|---|---|
分子量 |
286.59 g/mol |
IUPAC名 |
2-bromo-5-chloro-6-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H13BrClN/c1-6(2)11-8-5-9(14)7(3)4-10(8)15-12(11)13/h4-6,15H,1-3H3 |
InChIキー |
XRFUOINXFFDONJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=C(N2)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
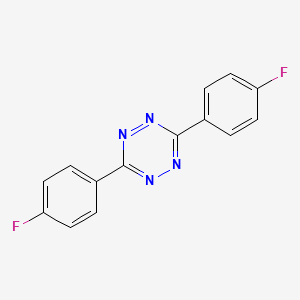
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
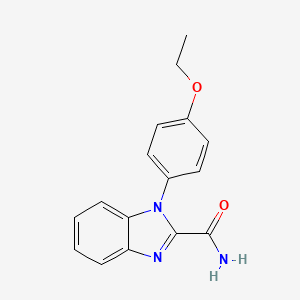

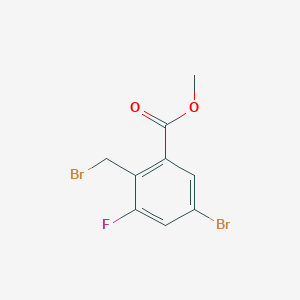
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

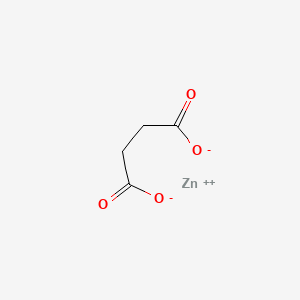
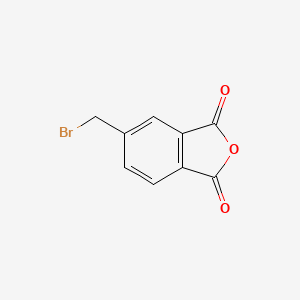
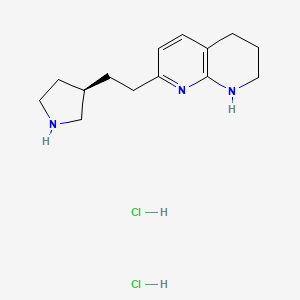
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
